N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: is a complex organic compound with a molecular formula of C21H24N6O3S. This compound is characterized by its unique structure, which includes a benzofuran moiety, a pyrimidinyl group, and a sulfamoylphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzofuran and pyrimidinyl intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 2-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- MLKL Inhibitor, Necrosulfonamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Comparison: N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity. For example, the presence of the benzofuran moiety can influence its binding interactions and stability, distinguishing it from other sulfamoylphenyl derivatives.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H24N4O4S/c1-15(2)17-4-9-22-21(12-17)18(14-32-22)13-23(29)27-19-5-7-20(8-6-19)33(30,31)28-24-25-11-10-16(3)26-24/h4-12,14-15H,13H2,1-3H3,(H,27,29)(H,25,26,28) |
InChI Key |
AEILGMNIACDUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Origin of Product |
United States |
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